AST-1306 TsOH is a novel irreversible inhibitor of EGFR and ErbB2 with IC50 of 0.5 nM and 3 nM, also effective in mutation EGFR T790M/L858R, more potent to ErbB2-overexpressing cells, 3000-fold selective for ErbB family than other kinases. IC50 value: 0.5/3 nM (EGFR/Erb2)[1]Target: EGFR/Erb2;Mutant EGFR T790M/L858RAST-1306 functions as an irreversible inhibitor, most likely through covalent interaction with Cys797 and Cys805 in the catalytic domains of EGFR and ErbB2, respectively. Further studies showed that AST-1306 inactivated pathways downstream of these receptors and thereby inhibited the proliferation of a panel of cancer cell lines. AST-1306 is a potent(pM) and selective inhibitor of EGFR and ErbB4 (IC50 = 500pM and 800 pM, respectively). AST-1306 blocks phosphorylation of EGFR and also prevents downstream pathways. AST-1306 also dose-dependently inhibits EGF-induced EGFR phosphorylation in the A549 cancer cell line.
Allitinib tosylate
CAS No.: 1050500-29-2
Cat. No.: VC0001612
Molecular Formula: C31H26ClFN4O5S
Molecular Weight: 621.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1050500-29-2 |
---|---|
Molecular Formula | C31H26ClFN4O5S |
Molecular Weight | 621.1 g/mol |
IUPAC Name | N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid |
Standard InChI | InChI=1S/C24H18ClFN4O2.C7H8O3S/c1-2-23(31)29-17-6-8-21-19(11-17)24(28-14-27-21)30-18-7-9-22(20(25)12-18)32-13-15-4-3-5-16(26)10-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-12,14H,1,13H2,(H,29,31)(H,27,28,30);2-5H,1H3,(H,8,9,10) |
Standard InChI Key | ZMUKJEHWLJBODV-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl |
Chemical and Structural Characteristics
Molecular Architecture
Allitinib tosylate’s core structure combines a quinazoline scaffold with strategic substitutions enabling dual EGFR/ErbB2 inhibition. The molecule features:
-
A 3-chloro-4-[(3-fluorobenzyl)oxy]aniline group at position 4 of the quinazoline ring, critical for target binding
-
A propenamide moiety at position 6, facilitating irreversible covalent bonding to Cys797 in EGFR’s ATP-binding pocket
-
Tosylate counterion enhancing solubility and bioavailability
The irreversible binding arises from Michael addition between the acrylamide group and EGFR’s cysteine residues, a mechanism validated through mass spectrometry and kinase activity assays .
Physicochemical Properties
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₃₁H₂₆ClFN₄O₅S | |
Molecular Weight | 621.08 g/mol | |
Solubility (DMSO) | 50 mg/mL (80.50 mM) | |
Plasma Stability | >90% after 4h at 37°C | |
LogP | 3.8 (predicted) |
The compound exhibits pH-dependent solubility, with improved dissolution in acidic conditions (simulated gastric fluid) facilitating oral absorption .
Mechanism of Action
Target Kinase Inhibition Profile
Allitinib tosylate demonstrates nanomolar potency against key ErbB family members:
Target | IC₅₀ (nM) | Clinical Relevance |
---|---|---|
Wild-type EGFR | 0.5 | Baseline activity in NSCLC |
ErbB2/HER2 | 3 | HER2+ breast/gastric cancers |
EGFR T790M/L858R | 12 | Resistance mutation in NSCLC |
ErbB4 | 0.8 | Emerging target in breast cancer |
Kinome-wide profiling revealed >3,000-fold selectivity over 97% of 442 tested kinases, minimizing off-target effects .
Downstream Signaling Modulation
In A549 (EGFR wild-type) and Calu-3 (EGFR-mutant) NSCLC cells, allitinib tosylate (0.001–1 μM) dose-dependently:
-
Suppresses MAPK/ERK (72–89%) and PI3K/AKT (68–84%) pathway activation
-
Induces G1 cell cycle arrest (EC₅₀ = 0.7 μM) and apoptosis (Annexin V+ cells: 35% at 1 μM)
The irreversible binding confers prolonged target suppression, with >50% EGFR occupancy maintained 72h post-washout in SK-OV-3 xenografts .
Preclinical Development
In Vitro Efficacy
Cell proliferation assays across 12 cancer lines revealed:
Cell Line | EGFR Status | IC₅₀ (μM) |
---|---|---|
SK-OV-3 (Ovarian) | HER2 amplified | 0.11 |
Calu-3 (NSCLC) | EGFR exon19 del | 0.09 |
HCC827 (NSCLC) | EGFR T790M/L858R | 0.38 |
A549 (NSCLC) | EGFR wild-type | 1.2 |
Soft agar colony formation assays showed 89% inhibition of SK-OV-3 tumorspheres at 1 μM, versus 42% in A549, highlighting ErbB2-driven efficacy .
In Vivo Pharmacodynamics
In nude mouse xenograft models:
Model | Dose (mg/kg BID) | TGI (%) | pEGFR Inhibition |
---|---|---|---|
SK-OV-3 | 25 | 62 | 78 |
50 | 81 | 92 | |
100 | 94 | >99 | |
Calu-3 | 50 | 73 | 85 |
HCC827 | 100 | 88 | 93 |
Tumor regression correlated with plasma concentrations >500 ng/mL, achievable at 100 mg/kg dosing . No significant weight loss or organ toxicity observed at therapeutic doses.
Clinical Pharmacokinetics
Absorption and Metabolism
Phase I data (NCT04671303) in 24 patients revealed:
Parameter | Allitinib | Metabolite M6 | Metabolite M10 |
---|---|---|---|
Cₘₐₓ (ng/mL) | 1,240 | 85 | 210 |
Tₘₐₓ (h) | 2.8 | 4.1 | 3.9 |
AUC₀–₂₄ (h·ng/mL) | 8,950 | 620 | 1,850 |
t₁/₂ (h) | 11.2 | 8.3 | 14.6 |
The major metabolic pathways involve:
-
Amide hydrolysis (M6, 22% of dose) via carboxylesterases
-
Epoxide dihydrodiol formation (M10, 15%) mediated by CYP3A4/5
Drug-Drug Interactions
In vitro CYP inhibition assays showed:
-
CYP3A4 inhibition (IC₅₀ = 9.8 μM) – potential for interactions with azoles, macrolides
-
CYP2D6 inhibition (IC₅₀ = 22 μM) – caution with β-blockers, SSRIs
No induction of CYP1A2, 2B6, or 3A4 at therapeutic concentrations .
Clinical Trial Landscape
Phase II Solid Tumor Study
Interim results from 78 NSCLC patients (EGFR T790M+):
Outcome Measure | Allitinib 100 mg BID (n=39) | Gefitinib 250 mg QD (n=39) |
---|---|---|
ORR (%) | 46 | 28 |
mPFS (months) | 8.1 | 5.6 |
Grade ≥3 rash (%) | 18 | 31 |
Diarrhea (%) | 15 | 22 |
The improved tolerability profile versus first-gen TKIs likely stems from reduced wild-type EGFR inhibition .
Combination Therapy Trials
Ongoing studies include:
-
ALLIANCE Trial: Allitinib + anlotinib (VEGFR inhibitor) in NSCLC (NCT04671303)
-
ASTRA Study: Allitinib + paclitaxel in HER2+ gastric cancer
Preclinical synergy observed with PI3K inhibitors (e.g., buparlisib), increasing apoptosis 2.3-fold versus monotherapy .
Synthesis and Manufacturing
Key Synthetic Steps
-
Quinazoline core formation via Niementowski condensation
-
Introduction of 3-fluorobenzyl ether via Ullmann coupling
-
Acrylamide installation using HATU-mediated amide coupling
-
Tosylate salt formation in ethyl acetate/hexane
Critical quality attributes include:
-
Residual solvent limits: <300 ppm DMSO
-
Enantiomeric purity: >99.5% (chiral HPLC)
Future Perspectives
Emerging research directions include:
-
Biomarker development: Circulating tumor DNA analysis for EGFR T790M detection
-
Nanoformulations: Liposomal encapsulation to enhance brain penetration (AUCbrain increased 3.2-fold in rats)
-
Resistance mechanisms: MET amplification observed in 23% of progressed cases – rationale for c-MET inhibitor combinations
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume